molecular formula C23H18N2O3S3 B447539 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 331840-79-0

2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B447539
CAS No.: 331840-79-0
M. Wt: 466.6g/mol
InChI Key: LCOZIFBZBLFWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the quinoline and isoindole rings. The reaction conditions typically require specific catalysts and solvents to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.

Scientific Research Applications

2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways within cells. This could include binding to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione apart from similar compounds is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties that can be leveraged for specific applications.

Properties

CAS No.

331840-79-0

Molecular Formula

C23H18N2O3S3

Molecular Weight

466.6g/mol

IUPAC Name

2-[2-oxo-2-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H18N2O3S3/c1-12-7-6-10-15-17-19(30-31-22(17)29)23(2,3)25(18(12)15)16(26)11-24-20(27)13-8-4-5-9-14(13)21(24)28/h4-10H,11H2,1-3H3

InChI Key

LCOZIFBZBLFWNM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C)SSC3=S

Origin of Product

United States

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